molecular formula C17H16ClNO4 B15155041 4-Chloro-3-[(4-phenoxybutanoyl)amino]benzoic acid

4-Chloro-3-[(4-phenoxybutanoyl)amino]benzoic acid

Cat. No.: B15155041
M. Wt: 333.8 g/mol
InChI Key: MDPSKRKLEJUINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-[(4-phenoxybutanoyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 4-position and a phenoxybutanoyl group at the 3-position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[(4-phenoxybutanoyl)amino]benzoic acid typically involves the acylation of 4-chloro-3-aminobenzoic acid with 4-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[(4-phenoxybutanoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxybutanoyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-Chloro-3-[(4-phenoxybutanoyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[(4-phenoxybutanoyl)amino]benzoic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-[(2-chlorophenoxy)acetyl]amino]benzoic acid
  • 3-Chloro-4-fluorophenylboronic acid
  • 3-Chloroperbenzoic acid

Uniqueness

4-Chloro-3-[(4-phenoxybutanoyl)amino]benzoic acid is unique due to its specific structural features, such as the combination of a chloro group and a phenoxybutanoyl group on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H16ClNO4

Molecular Weight

333.8 g/mol

IUPAC Name

4-chloro-3-(4-phenoxybutanoylamino)benzoic acid

InChI

InChI=1S/C17H16ClNO4/c18-14-9-8-12(17(21)22)11-15(14)19-16(20)7-4-10-23-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,19,20)(H,21,22)

InChI Key

MDPSKRKLEJUINC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.